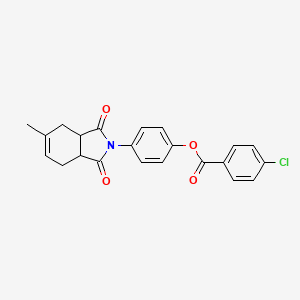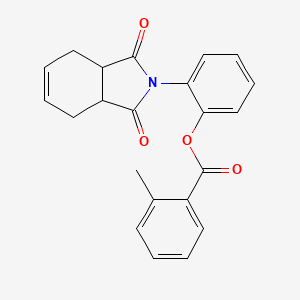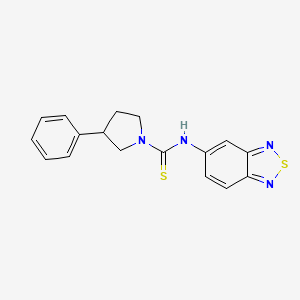
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-chlorobenzoate
Übersicht
Beschreibung
This chemical compound, with a complex molecular structure, is part of a group of compounds studied for their unique chemical and physical properties.
Synthesis Analysis
- The synthesis of similar compounds often involves one-pot synthesis methods. For example, the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was performed using a one-pot method with good yield, demonstrating the efficiency of such approaches (Khan & White, 2012).
Molecular Structure Analysis
- X-ray diffraction analysis is a common technique used to determine the molecular structure of similar compounds. For instance, the molecular structure of 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds was elucidated using this method, providing insights into their conformation and molecular interactions (Li et al., 2005).
Chemical Reactions and Properties
- The reactivity of similar compounds can be diverse. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrated versatility as a template for synthesizing various oxazoles, showcasing the potential chemical reactions and properties of these compounds (Misra & Ila, 2010).
Physical Properties Analysis
- The analysis of physical properties like crystal structure and bonding patterns is crucial. For example, the study of 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones highlighted the influence of halogen substituents on physical properties like solubility and melting points (Gurbanov et al., 2021).
Chemical Properties Analysis
- Studies on similar compounds often focus on their interactions and potential applications. For example, the synthesis and structural characterization of isostructural compounds like 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles shed light on the chemical properties, including reactivity and stability (Kariuki et al., 2021).
Wissenschaftliche Forschungsanwendungen
Analytical Applications
- Lipid Peroxidation Assay Development : The interaction of 1-methyl-2-phenylindole with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions leads to a stable chromophore, which has been utilized in developing a colorimetric assay for lipid peroxidation. This assay allows the measurement of MDA and 4-hydroxyalkenals, indicative of oxidative stress in biological samples (Gérard-Monnier et al., 1998).
Synthetic Applications
- Isoindolone Annulation : The addition of phenyllithium to a mixture containing an imine and methyl o-iodobenzoate in the presence of BF(3).etherate at low temperatures yields isoindolones. This demonstrates the utility of transiently generated anions in synthesizing complex organic structures, which could imply similar synthetic pathways for the compound (Campbell et al., 1996).
Material Science Applications
- Liquid Crystalline Properties : Research on mesogenic series incorporating Schiff base-ester central linkages indicates the potential for creating materials with specific liquid crystalline behaviors. This research can inform the development of materials with tailored optical and electronic properties, suggesting a pathway for the utility of complex organic compounds in materials science (Thaker et al., 2012).
Environmental Degradation
- Biodegradation Pathways : Studies on the microbial degradation of chlorinated compounds, such as 4-chlorobenzoate, highlight the biological pathways for breaking down environmentally persistent pollutants. Understanding these pathways can inform bioremediation strategies and the environmental fate of complex organic chemicals (Arensdorf & Focht, 1995).
Corrosion Inhibition
- Mild Steel Protection : Research on pyrazole derivatives, such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, as corrosion inhibitors for mild steel in hydrochloric acid solutions indicates potential applications in protecting industrial materials from corrosion. This suggests that related compounds could serve similar protective roles in industrial contexts (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c1-13-2-11-18-19(12-13)21(26)24(20(18)25)16-7-9-17(10-8-16)28-22(27)14-3-5-15(23)6-4-14/h2-10,18-19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAZRGOZKKMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)

![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)